N-Phenylglycine ethyl ester

Thermal stability Pyrolysis kinetics Gas-phase elimination

Researchers requiring a hydrolytically stable N-aryl glycine ester for high-temperature reactions face decomposition issues with the free acid form. N-Phenylglycine ethyl ester (CAS 2216-92-4) solves this with 130-fold greater thermal stability, enabling reliable transformations above 200°C without side-product formation. • 88% electrochemical transesterification yield under metal-free, mild conditions - validated for green chemistry protocols. • Distinct NMR signature and defined electronic properties ensure unambiguous structural confirmation in peptidomimetic and heterocycle synthesis. • Crystalline solid (mp 53-56°C) with consistent lot-to-lot quality; available in research to bulk quantities.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 2216-92-4
Cat. No. B1362653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylglycine ethyl ester
CAS2216-92-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=CC=CC=C1
InChIInChI=1S/C10H13NO2/c1-2-13-10(12)8-11-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3
InChIKeyMLSGRWDEDYJNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylglycine Ethyl Ester: Identity and Properties


N-Phenylglycine ethyl ester (ethyl 2-anilinoacetate, CAS 2216-92-4) is an N-aryl glycine ester with molecular formula C₁₀H₁₃NO₂ and molecular weight 179.22 g/mol [1]. It is a crystalline solid (melting point 53–56 °C) with computed XLogP3 of 1.3 [1], reflecting moderate lipophilicity. The compound serves as a versatile building block in organic synthesis due to its reactive secondary amine and ester functionalities, enabling both nucleophilic and electrophilic transformations [2]. Its well-defined physicochemical profile and commercial availability make it a candidate for medicinal chemistry, peptide mimetic design, and method development in green chemistry applications.

Reactive intermediate Secondary amine and ester for nucleophilic/electrophilic transformations
Thermal stability Ethyl ester form exhibits differentiated stability profile vs. free acid
Versatile building block Supports medicinal chemistry, peptide mimetics, and green method development

N-Phenylglycine Ethyl Ester: Analog Substitution Risks


N-Phenylglycine ethyl ester occupies a specific reactivity and stability niche that precludes simple substitution by seemingly analogous N-aryl glycine derivatives. The ethyl ester moiety confers a distinct balance of hydrolytic stability and electrophilic character compared to the free acid (N-phenylglycine) or higher alkyl esters. Additionally, the N-phenyl substitution pattern imparts unique electronic effects on the amine nitrogen, influencing both nucleophilicity and the propensity for resonance stabilization [1]. Even seemingly minor structural changes—such as N-methylation, benzyl substitution, or isopentyl esterification—can significantly alter physical state, reactivity, and performance in downstream applications. The quantitative evidence presented below substantiates why procurement decisions must be compound-specific.

Free acid (N-phenylglycine) Thermal stability and solubility differ; may alter reaction outcomes in high-temperature syntheses.
Higher alkyl or substituted analogs Altered steric/electronic effects may shift nucleophilicity and resonance stabilization.

N-Phenylglycine Ethyl Ester: Quantitative Differentiation


Gas-Phase Thermal Stability vs. Free Acid

In a comparative gas-phase elimination kinetics study, N-phenylglycine ethyl ester demonstrated 130-fold greater thermal stability than the corresponding free acid, N-phenylglycine [1]. This quantitative difference directly informs handling, storage, and reaction condition compatibility.

Thermal stability vs. free acid
Head-to-head
~130× slower decomposition
Supports high-temperature synthesis compatibility.
Gas phase, 290–420 °C; free acid decomposes faster.
Thermal stability Pyrolysis kinetics Gas-phase elimination

Electrochemical Transesterification Yield

N-Phenylglycine ethyl ester was selected as the model substrate for optimizing an electrochemical transesterification protocol, achieving a maximum yield of 88% under mild, metal-free conditions [1]. While direct yield comparisons for other glycine esters are not provided, the study establishes a benchmark yield that can be used for cross-study evaluation of alternative substrates.

Electrochemical transesterification
Supporting evidence
88% yield
Benchmark yield for method optimization studies.
Ni/graphite, NaBr, EG/DMA, 6 mA, rt.
Green chemistry Electrochemical synthesis Transesterification

NMR Chemical Shift Differentiation

In a systematic NMR study of ring-substituted N-arylglycines, the ethyl ester derivatives (Series 2) exhibited distinct chemical shift correlations relative to the free acids (Series 1) [1]. For example, the carbonyl carbon chemical shift in the ethyl ester is significantly deshielded compared to the free acid due to the electron-withdrawing ester group, and the NH proton shift shows a different dependence on substituent constants.

NMR chemical shift
Class-level inference
C=O deshielding ~3–5 ppm vs. free acid
Supports identity confirmation and QC differentiation.
DMSO-d₆, 298 K; resonance effects dominate.
NMR spectroscopy Electronic effects Structure confirmation

N-Alkylation Reactivity

N-Phenylglycine ethyl ester undergoes efficient N-alkylation with ethyl triflate in the presence of NaH, yielding N-ethyl-N-phenylglycine ethyl ester as a synthetic intermediate . This demonstrates its utility as a platform for further N-functionalization, a transformation not directly feasible with the free acid under the same mild conditions.

N-Alkylation feasibility
Data to verify
Reaction with ethyl triflate/NaH at 0 °C
Qualitative feasibility for N,N-disubstituted derivatives.
THF, 1.5 h; scope requires independent validation.
Synthetic utility Alkylation Derivatization

N-Phenylglycine Ethyl Ester: Application Scenarios


High-Temperature Synthesis

When reactions require prolonged heating or elevated temperatures (e.g., >200 °C), N-phenylglycine ethyl ester is preferred over the free acid due to its 130-fold greater thermal stability, minimizing decomposition and side-product formation [1].

Green Chemistry and Electrochemical Methods

As a validated high-yielding substrate (88% in electrochemical transesterification) under mild, metal-free conditions [2], N-phenylglycine ethyl ester is an ideal starting material for developing sustainable synthetic protocols.

Peptidomimetic Scaffolds

The distinct NMR signature and well-defined electronic properties [3] make N-phenylglycine ethyl ester a reliable building block for constructing peptidomimetics or nitrogen-containing heterocycles where precise structural confirmation is required.

N,N-Disubstituted Glycine Synthesis

For the preparation of N-ethyl-N-phenylglycine esters or related N-alkylated products, N-phenylglycine ethyl ester provides a direct entry point via mild alkylation chemistry , circumventing the need for separate esterification steps.

Application
Selection Property
Validation Focus
Elevated-temperature synthesis
Thermal stability profile
Decomposition rate under heating
Electrochemical method development
Electrochemical substrate performance
Yield and reproducibility assessment
Peptidomimetic scaffold construction
Spectroscopic identity confirmation
NMR chemical shift consistency
N,N-Disubstituted glycine synthesis
N-Alkylation reactivity
Feasibility and scope verification
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